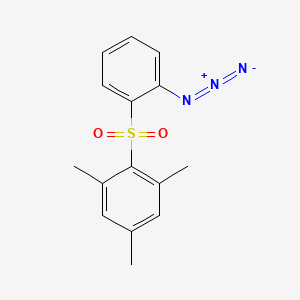
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an azide group attached to a benzene ring, which is further substituted with a sulfonyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene typically involves multiple steps, starting with the preparation of the azidobenzene derivative. One common method involves the diazotization of 2-aminobenzenesulfonyl chloride followed by azidation to introduce the azide group. The resulting azidobenzene derivative is then subjected to Friedel-Crafts alkylation using 1,3,5-trimethylbenzene under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent safety measures due to the presence of the azide group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Major Products Formed
Substitution: Various azide derivatives depending on the nucleophile used.
Reduction: 2-(2-Aminobenzene-1-sulfonyl)-1,3,5-trimethylbenzene.
Oxidation: Sulfone derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in bioconjugation reactions due to the reactivity of the azide group.
Medicine: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is primarily dictated by the reactivity of its functional groups. The azide group can undergo click chemistry reactions, forming stable triazole rings when reacted with alkynes. This property is exploited in bioconjugation and material science applications. The sulfonyl group can participate in various electrophilic and nucleophilic reactions, further expanding the compound’s utility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the trimethylbenzene moiety.
1,3,5-Trimethylbenzene: Lacks the azide and sulfonyl groups, making it less reactive in certain chemical reactions.
2-(2-Aminobenzene-1-sulfonyl)-1,3,5-trimethylbenzene: The reduced form of the target compound, with an amine group instead of an azide group.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is unique due to the combination of the azide, sulfonyl, and trimethylbenzene groups in a single molecule
Eigenschaften
CAS-Nummer |
61174-53-6 |
|---|---|
Molekularformel |
C15H15N3O2S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-(2-azidophenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15N3O2S/c1-10-8-11(2)15(12(3)9-10)21(19,20)14-7-5-4-6-13(14)17-18-16/h4-9H,1-3H3 |
InChI-Schlüssel |
DSDACCUVTPIIBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


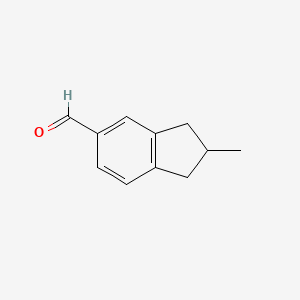
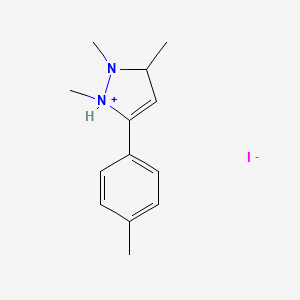
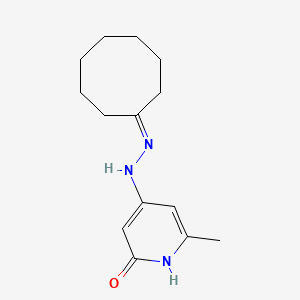
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)

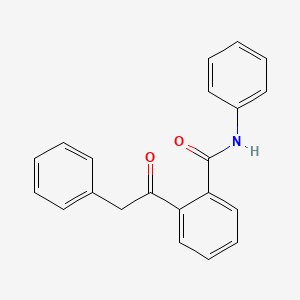
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
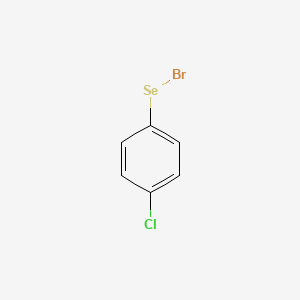
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)

![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)
![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
